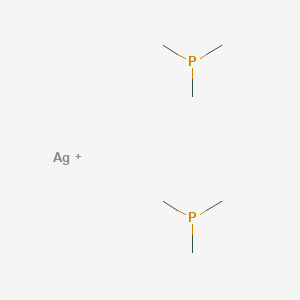

Silver;trimethylphosphane

Description

Silver;trimethylphosphane refers to coordination complexes where silver(I) ions are ligated by trimethylphosphane (PMe₃), a tertiary phosphine ligand. These complexes are notable for their structural diversity and applications in catalysis, materials science, and photoluminescence. For instance, [Ag(PMe₃)₄][BF₄] (tetrakis(trimethylphosphane)silver(I) tetrafluoroborate) exemplifies a tetracoordinated Ag(I) complex stabilized by PMe₃ ligands . The strong σ-donor and weak π-acceptor properties of PMe₃ enhance the stability of silver complexes, enabling their use in reactions requiring electron-rich metal centers . PMe₃’s small steric profile (cone angle: 118°) compared to bulkier phosphines allows for higher coordination numbers in Ag(I) complexes, often forming tetrahedral or linear geometries depending on ancillary ligands .

Properties

CAS No. |

60491-63-6 |

|---|---|

Molecular Formula |

C6H18AgP2+ |

Molecular Weight |

260.02 g/mol |

IUPAC Name |

silver;trimethylphosphane |

InChI |

InChI=1S/2C3H9P.Ag/c2*1-4(2)3;/h2*1-3H3;/q;;+1 |

InChI Key |

SJGDOKZLULOBRU-UHFFFAOYSA-N |

Canonical SMILES |

CP(C)C.CP(C)C.[Ag+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylphosphane can be synthesized by treating triphenyl phosphite with methylmagnesium chloride in dibutyl ether. The reaction is as follows : [ 3 \text{CH}_3\text{MgCl} + \text{P(OC}_6\text{H}_5)_3 \rightarrow \text{P(CH}_3)_3 + 3 \text{C}_6\text{H}_5\text{OMgCl} ]

Industrial Production Methods

Industrial production of trimethylphosphane typically involves the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethylphosphane undergoes various chemical reactions, including:

Oxidation: It is easily oxidized to the phosphine oxide with oxygen.

Acid-Base Reactions: With a pKa of 8.65, it reacts with strong acids to form salts [HPMe₃]X. This reaction is reversible.

Deprotonation: With strong bases, such as alkyl lithium compounds, a methyl group undergoes deprotonation to give PMe₂CH₂Li.

Substitution: It reacts with methyl bromide to give tetramethylphosphonium bromide.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, strong acids like hydrochloric acid for acid-base reactions, and alkyl lithium compounds for deprotonation .

Major Products

The major products formed from these reactions include phosphine oxide, salts of trimethylphosphane, and tetramethylphosphonium bromide .

Scientific Research Applications

Trimethylphosphane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Mechanism of Action

The mechanism of action of trimethylphosphane involves its ability to donate electron pairs to metals, forming stable complexes. This ligand’s basicity and steric properties allow it to stabilize various metal centers, facilitating catalytic reactions . In biological systems, silver nanoparticles synthesized using trimethylphosphane exhibit antimicrobial activity through mechanisms such as adhesion to microbial cells, penetration, and generation of reactive oxygen species .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Silver-Phosphine Complexes

- Electronic Effects: PMe₃’s strong σ-donor capacity increases electron density at Ag(I), favoring redox-stable complexes. In contrast, PPh₃’s larger cone angle (145°) and weaker donating ability result in lower coordination numbers and reduced catalytic activity in some contexts .

- Steric Effects : PEt₃ (cone angle: 132°) balances steric bulk and electron donation, enabling stable 3–4 coordinate Ag(I) complexes like Ag(fod)(PEt₃), which are used in chemical vapor deposition due to their volatility .

Stability and Reactivity

- Air/Moisture Sensitivity : PMe₃-based Ag(I) complexes are highly air-sensitive, requiring storage under inert atmospheres (e.g., N₂), similar to PEt₃ analogs . Triphenylphosphine complexes (e.g., [Ag(PPh₃)₄][SO₃CF₃]) exhibit greater air stability due to PPh₃’s hydrophobic aryl groups .

- Ligand Displacement: PMe₃ readily displaces weaker Lewis bases. For example, PMe₃ removes BPh₃ from silanone-borane adducts, forming Me₃P→BPh₃ and releasing reactive silanone species . This contrasts with PPh₃, which shows slower ligand-exchange kinetics due to steric hindrance .

Comparative Case Study: PMe₃ vs. PEt₃ in Silver Complexes

Table 2: Reaction Performance of PMe₃ vs. PEt₃ Ligands

| Parameter | PMe₃ Ligand | PEt₃ Ligand |

|---|---|---|

| Reaction Rate (Catalysis) | Faster due to higher σ-donor strength | Slower, steric hindrance |

| Thermal Stability | Lower (decomposes >100°C) | Higher (stable up to 150°C) |

| Volatility | Moderate | High (favors CVD applications) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.